Pyrrole-1-carboxamide
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Overview
Description
Pyrrole-1-carboxamide is a heterocyclic organic compound featuring a pyrrole ring with a carboxamide group attached to the nitrogen atom
Synthetic Routes and Reaction Conditions:
Classical Amide Bond Formation: this compound can be synthesized through the condensation of pyrrole with carboxylic acids or their derivatives, such as acyl chlorides, in the presence of a base.
Non-Traditional Methods: Innovative methods include the use of formamides or amines with catalytic amounts of n-butyl-4-iodide and tert-butyl hydroperoxide as oxidants.
Industrial Production Methods:
Types of Reactions:
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: N-chlorosuccinimide, nitric acid, sulfur trioxide-pyridine complex.
Major Products Formed:
Oxidation: Formation of pyrrole-1-carboxylic acid.
Reduction: Formation of pyrrole-1-methanamine.
Substitution: Formation of halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Pyrrole-1-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of pyrrole-1-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Pyrrole-2-carboxamide: Similar in structure but with the carboxamide group attached to the second carbon of the pyrrole ring.
Pyrrolidine-2-carboxamide: A saturated analog with a pyrrolidine ring instead of a pyrrole ring.
Uniqueness:
Structural Features: Pyrrole-1-carboxamide’s unique positioning of the carboxamide group on the nitrogen atom of the pyrrole ring distinguishes it from other similar compounds.
Biological Activity: Its ability to inhibit tubulin polymerization and its potential as a cancer therapeutic agent highlight its unique biological properties.
Biological Activity
Pyrrole-1-carboxamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its mechanisms of action, therapeutic applications, and various research findings related to its biological properties.
Overview of this compound
This compound belongs to a class of compounds known for their diverse biological activities. The pyrrole ring structure is pivotal in many biologically active molecules, contributing to their pharmacological properties. Pyrrole derivatives have been investigated for their roles in treating various diseases, including cancer and viral infections.
- Antiviral Activity : this compound has been identified as a reversible inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease, functioning as a direct-acting antiviral agent (DAA) . This inhibition is crucial for preventing viral replication and has implications for HCV treatment strategies.
- Kinase Inhibition : Research has demonstrated that this compound acts as a selective inhibitor of the ERK5 kinase pathway, which is implicated in cellular proliferation and survival. This inhibition can potentially be leveraged for cancer therapies . The compound's potency was enhanced through structural optimization, leading to nanomolar inhibitors with promising pharmacokinetic profiles .
- Antibacterial Properties : Studies have shown that certain pyrrole derivatives exhibit antibacterial activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .
Table 1: Summary of Biological Activities
Case Study: ERK5 Inhibition
A notable study focused on optimizing this compound derivatives for enhanced ERK5 inhibition. The research involved high-throughput screening and structure-guided design, resulting in compounds with improved selectivity and oral bioavailability. The findings indicated that modifications at specific positions on the pyrrole ring significantly impacted potency and pharmacokinetics .
Case Study: Antibacterial Activity
In another study, pyrrole derivatives were synthesized and tested against bacterial strains. Compounds exhibiting halogen substitutions at specific positions demonstrated enhanced antibacterial activity, highlighting the importance of structural modifications in developing effective antimicrobial agents .
Properties
CAS No. |
6308-45-8 |
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Molecular Formula |
C5H6N2O |
Molecular Weight |
110.11 g/mol |
IUPAC Name |
pyrrole-1-carboxamide |
InChI |
InChI=1S/C5H6N2O/c6-5(8)7-3-1-2-4-7/h1-4H,(H2,6,8) |
InChI Key |
LDNSHTVNGGHGQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C(=O)N |
Origin of Product |
United States |
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